
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2089255-58-1 . It has a molecular weight of 282.99 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is1S/C9H9BrClN.ClH/c10-7-3-6 (4-8 (11)5-7)9 (12)1-2-9;/h3-5H,1-2,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 282.99 .Wissenschaftliche Forschungsanwendungen
Cyclopropenium Ion Catalysis
- Catalytic Applications : The cyclopropenium ion has been demonstrated as an efficient organocatalyst for Beckmann rearrangement, showcasing the potential utility of cyclopropane derivatives in catalysis. This highlights a novel aspect of synthetic utility for aromatic cation-based catalysis (Srivastava et al., 2010).
Chemical Synthesis and Reactivity
- Dipeptide Mimics and Templates : Cyclopropane derivatives have been used to synthesize structurally diverse 5-oxopiperazine-2-carboxylates, serving as dipeptide mimics and templates. This demonstrates the versatility of cyclopropane derivatives in creating complex organic molecules with potential biological activity (Limbach et al., 2009).
- High Pressure Spiroaziridination : The reaction of primary amines with cycloalkylidene acetates under high pressure has been explored, revealing pathways to synthesize spiroaziridines and highlighting the reactivity of cyclopropane derivatives under unique conditions (Rulev & Maddaluno, 2001).
Photophysical Studies
- NIR Probes : The development of Near-Infrared (NIR) probes with aliphatic, aromatic, and chlorinated terminals based on cyclopropane derivatives showcases their utility in creating sensitive tools for biological and chemical sensing applications (Raju et al., 2016).
Medicinal Chemistry
- Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating cyclopropane rings, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. This indicates the potential of cyclopropane derivatives in drug development (Noolvi et al., 2014).
Selective Amination
- Catalytic Selectivity : The selective amination of polyhalopyridines catalyzed by palladium complexes, using cyclopropyl groups, underscores the specificity and efficiency of cyclopropane derivatives in facilitating selective chemical transformations (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The signal word is "Warning" . For safety, it’s recommended to avoid breathing in the compound and to use personal protective equipment when handling it . If the compound comes into contact with skin or eyes, it’s important to rinse thoroughly and seek medical attention .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQOJKYUBMLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)
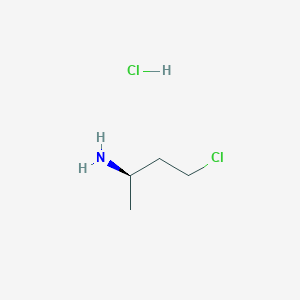
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)

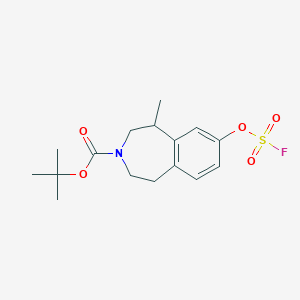
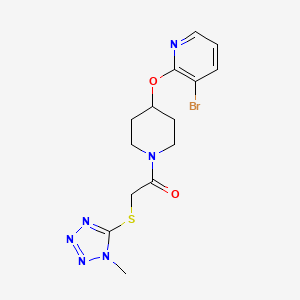

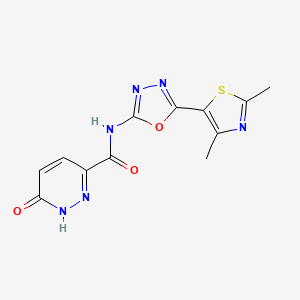
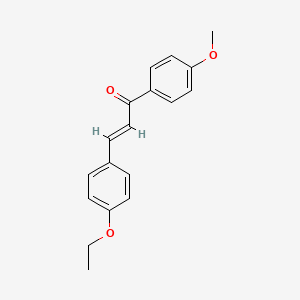
![1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B2961973.png)
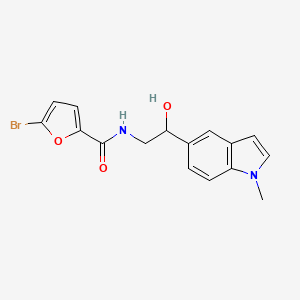
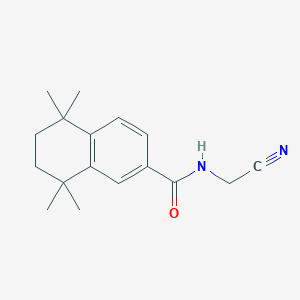
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2961978.png)